Alpha-fetoprotein (542-550), also referred to as hAFP(542-550), is a peptide derived from the larger alpha-fetoprotein molecule, which plays a significant role in various biological processes and clinical applications. This specific peptide sequence is recognized as an important epitope for T-cell responses in the context of immunotherapy, particularly for hepatocellular carcinoma. The sequence of this peptide is GVALQTMKQ, and it has been identified as a potential target for immune recognition due to its association with major histocompatibility complex class I molecules, specifically HLA-A2.1 .
Alpha-fetoprotein is primarily produced in the liver of the fetus during development and is present at high levels in fetal serum. In adults, elevated levels of alpha-fetoprotein can indicate certain types of cancer, including hepatocellular carcinoma and germ cell tumors. The peptide hAFP(542-550) has been isolated from the full-length alpha-fetoprotein and studied for its immunogenic properties, particularly in the context of T-cell activation and response .
Alpha-fetoprotein belongs to the family of oncofetal proteins, which are typically expressed during fetal development but are often re-expressed in certain malignancies. The classification of hAFP(542-550) falls under immunogenic peptides that are relevant for vaccine development and cancer immunotherapy .
The synthesis of hAFP(542-550) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired sequence. This method involves:
The synthesis process requires careful control over reaction conditions to ensure high yield and purity. For hAFP(542-550), specific attention must be paid to protecting groups on amino acids to prevent unwanted side reactions during coupling .
The molecular structure of hAFP(542-550) consists of nine amino acids arranged in a specific sequence that allows it to bind effectively to HLA-A2.1 molecules. The sequence GVALQTMKQ is characterized by:
The three-dimensional structure can be modeled using computational techniques to predict how this peptide interacts with T-cell receptors and major histocompatibility complex molecules .
hAFP(542-550) participates in several biochemical interactions:
The effectiveness of hAFP(542-550) as an immunogen has been demonstrated through various assays, including cytokine release assays and cytotoxicity assays using transgenic mouse models .
The mechanism by which hAFP(542-550) elicits an immune response involves several steps:
Studies have shown that T-cells generated against hAFP(542-550) can effectively recognize and kill AFP-expressing tumor cells in vitro .
hAFP(542-550) is a hydrophilic peptide with a molecular weight approximately around 1,000 Da. Its solubility in aqueous solutions makes it suitable for use in biological assays.
The chemical properties include:
Relevant data regarding its stability and reactivity can be assessed through spectroscopic methods such as circular dichroism or nuclear magnetic resonance spectroscopy .
hAFP(542-550) holds significant promise in various scientific applications:
The AFP(542-550) peptide (GVALQTMKQ) exhibits a distinctive kinetic profile in its association with HLA-A2.1 molecules. Biochemical characterization reveals this epitope possesses a low intrinsic binding affinity for HLA-A2.1, primarily attributed to suboptimal anchor residues at critical positions. However, despite this low initial affinity, the peptide demonstrates exceptionally slow dissociation kinetics (off-rate) once bound. This prolonged stability of the peptide-MHC complex results in a half-life exceeding 8 hours, comparable to established immunodominant epitopes from viral antigens and melanoma-associated proteins like MART-1 and gp100 [2] [4]. This slow off-rate is considered a critical factor enabling sufficient cell surface presentation for productive T-cell recognition, even in the face of suboptimal initial binding.
Peptide modification studies demonstrated that targeted substitutions could significantly enhance HLA-A2.1 binding. Replacing the C-terminal glutamine (Q) at position 9 (P9) with leucine (L), a residue with higher intrinsic affinity for the HLA-A2.1 F-pocket, resulted in the modified peptide GVALQTMKL (Q9L). This single substitution markedly improved both the binding affinity and the complex stability. Functional assays in HLA-A2.1 transgenic mice showed immunization with the Q9L-modified peptide pulsed onto dendritic cells generated substantially higher frequencies of AFP-specific, IFN-γ-producing T cells compared to the wild-type peptide [1] [4]. This enhancement underscores the importance of optimizing anchor residue interactions for immunogenicity.
Table 1: Impact of AFP(542-550) Modifications on HLA-A2.1 Binding and Immunogenicity
Peptide Variant | Amino Acid Sequence | MHC Binding Affinity | Complex Half-Life | T-cell Priming Efficiency |
---|---|---|---|---|
Wild-type (AFP542) | GVALQTMKQ | Low | >8 hours | Baseline (Immunodominant) |
Q9L Modification | GVALQTMKL | High | Significantly Increased | Enhanced vs. Wild-type |
L4A Substitution | GVAAQTMKQ | Unchanged (vs. Wild-type) | Unchanged (vs. Wild-type) | Greatly Diminished |
Anchor residues are amino acids at specific positions within the peptide sequence that interact with key pockets in the peptide-binding groove of the MHC molecule, providing the primary anchoring force. For HLA-A2.1-restricted epitopes, the canonical anchor positions are P2 (position 2) and PΩ (C-terminal position, often P9 for nonamers). HLA-A2.1 exhibits a strong preference for leucine (L) or methionine (M) at P2 and valine (V) or leucine (L) at PΩ [3] [8].
Analysis of the native AFP(542-550) sequence (GVALQTMKQ) reveals a near-optimal leucine (L) at P2, contributing favorably to binding. However, the C-terminal anchor position P9 is occupied by a glutamine (Q). Glutamine is a suboptimal residue for the F-pocket of HLA-A2.1 compared to the preferred leucine or valine. This suboptimal P9 anchor residue directly explains the observed low initial binding affinity of the wild-type peptide [1] [4]. As highlighted in the previous section, substituting this suboptimal P9 glutamine with the preferred leucine (Q9L) dramatically enhances MHC binding affinity and complex stability, validating the critical role of anchor residues, particularly the C-terminal anchor, in dictating the stability of the AFP(542-550)-HLA-A2.1 complex [1] [3] [4].
Table 2: Anchor Residue Requirements for HLA-A2.1 and AFP(542-550) Characteristics
Anchor Position | Preferred Residues (HLA-A2.1) | Residue in AFP(542-550) | Compatibility | Impact of Substitution |
---|---|---|---|---|
P2 (Position 2) | Leucine (L), Methionine (M) | Valine (V) | Moderate | Not extensively studied (V is tolerated) |
PΩ (P9 for nonamer) | Valine (V), Leucine (L) | Glutamine (Q) | Suboptimal | Q9L: Markedly improves binding & stability |
While anchor residues govern peptide-MHC stability, residues exposed on the surface of the peptide-MHC complex, particularly those in the central region of the peptide, are crucial for specific interaction with the T-cell receptor (TCR). Fine specificity analysis using alanine scanning mutagenesis identified leucine at position 4 (L4) of AFP(542-550) (GVALQTMKQ) as absolutely critical for TCR engagement. Substitution of L4 with alanine (L4A; GVA*AQTMKQ) resulted in a peptide that bound HLA-A2.1 with affinity and kinetics equivalent to the wild-type epitope. However, this L4A variant was completely unable to stimulate IFN-γ production from T cells primed with the wild-type AFP(542-550) peptide in enzyme-linked immunospot (ELISPOT) assays [1] [4].
This finding demonstrates that L4 is a primary TCR contact residue. Its side chain is likely directly recognized by the TCR or is essential for maintaining the conformation of the peptide epitope presented by HLA-A2.1 that is recognized by the TCR. Computational modeling of the peptide-MHC complex supports this, suggesting that the leucine side chain at P4 protrudes prominently and is accessible for TCR contact. Substitution with the smaller, less bulky alanine residue significantly alters this interaction surface, abolishing TCR recognition despite preserved MHC binding [1] [4]. Residues at positions 5 (Q), 6 (T), and 7 (M) also contribute to TCR recognition, as alanine substitutions at these positions reduced, but did not completely abolish, T-cell reactivity, indicating they form part of the epitope surface recognized by the TCR [4].
The effect of amino acid substitutions at non-anchor positions extends beyond mere TCR recognition to influence the overall immunogenicity of the peptide, encompassing both the priming of naive T cells and the reactivity of activated T cells. As described, the L4A substitution completely abrogates immunogenicity due to loss of TCR engagement [1] [4].
Furthermore, substitutions at other non-anchor positions can have varying effects. For instance, while the Q9L substitution at the C-terminal anchor (P9) primarily enhances MHC binding, it also influences T-cell recognition. T cells primed with the wild-type peptide (GVALQTMKQ) can recognize the Q9L-modified peptide (GVALQTMKL), although sometimes with slightly altered avidity, suggesting that the modification at P9 can subtly alter the conformation of the peptide-MHC complex or the peptide's surface topography [1] [4]. This highlights that anchor residue modifications, while primarily targeting MHC interaction, can have secondary effects on TCR-mediated recognition.
Substitutions at position 8 (lysine, K) also impact T-cell responses. Alanine substitution at P8 (K8A; GVALQTMAQ) significantly reduces, though does not eliminate, recognition by AFP(542-550)-specific T cells, indicating K8 also contributes to the TCR interaction interface, albeit less critically than L4 [4]. These findings underscore the exquisite specificity of TCR recognition, where even single amino acid changes outside the anchor residues can dramatically alter T-cell activation. This specificity has profound implications for designing altered peptide ligands (APLs) for immunotherapy, where the goal is often to enhance MHC binding without disrupting critical TCR contacts [3] [4] [8].
Table 3: Impact of Non-Anchor Position Substitutions in AFP(542-550) on T-cell Recognition
Position | Wild-type Residue | Substitution | Effect on MHC Binding | Effect on T-cell Recognition/Immunogenicity | Inferred Role |
---|---|---|---|---|---|
4 (P4) | Leucine (L) | Alanine (A) | Unchanged | Abolished | Primary TCR Contact |
5 (P5) | Glutamine (Q) | Alanine (A) | Unchanged | Reduced | TCR Contact/Epitope Structure |
6 (P6) | Threonine (T) | Alanine (A) | Unchanged | Reduced | TCR Contact/Epitope Structure |
7 (P7) | Methionine (M) | Alanine (A) | Unchanged | Reduced | TCR Contact/Epitope Structure |
8 (P8) | Lysine (K) | Alanine (A) | Unchanged | Reduced | TCR Contact |
9 (P9) | Glutamine (Q) | Leucine (L) | Enhanced | Recognized by WT-primed T cells (Avidity may vary) | Anchor Residue (Affects complex conformation) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: